molecular formula C7H6BrFO2S B1522332 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene CAS No. 1032825-02-7

1-Bromo-2-fluoro-4-(methylsulfonyl)benzene

Cat. No.: B1522332
CAS No.: 1032825-02-7
M. Wt: 253.09 g/mol
InChI Key: QALKAUDOPSIGEI-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-4-(methylsulfonyl)benzene is a useful research compound. Its molecular formula is C7H6BrFO2S and its molecular weight is 253.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Bromo-2-fluoro-4-(methylsulfonyl)benzene, with the CAS number 1032825-02-7, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₆BrFO₂S
  • Molecular Weight : 253.1 g/mol
  • Structure : The compound features a bromine atom, a fluorine atom, and a methylsulfonyl group attached to a benzene ring.

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential use in medicinal chemistry and pharmacology. The following sections detail specific areas of activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of sulfonyl-containing compounds can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or protein function.

CompoundActivityReference
This compoundAntimicrobial potential
Fosmidomycin derivativesInhibition of Plasmodium falciparum

Enzyme Inhibition

The compound has been noted for its ability to inhibit certain enzymes, which may be linked to its biological effects. For example, it may act as an inhibitor for enzymes involved in metabolic pathways relevant to disease states such as diabetes and cancer.

  • Target Enzymes : Potential targets include those involved in glucose metabolism and biosynthesis pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound:

  • Anticoccidial Activity : Research has indicated that structural analogs exhibit anticoccidial properties, suggesting potential applications in veterinary medicine .
  • Inhibition of Cancer Cell Lines : Some studies have reported that sulfonyl-containing compounds can inhibit the proliferation of various cancer cell lines, indicating a potential role in cancer therapy .
  • Pharmacokinetics : Understanding the pharmacokinetic profile of related compounds is crucial for assessing their therapeutic potential. Factors such as solubility, absorption rates, and metabolic stability are critical in determining efficacy and safety .

The mechanisms by which this compound exerts its biological effects are still under investigation. Possible mechanisms include:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to disrupt protein synthesis in microbial cells.
  • Interference with Metabolic Pathways : By inhibiting key enzymes, these compounds may alter metabolic fluxes within cells, leading to reduced growth or survival.

Properties

IUPAC Name

1-bromo-2-fluoro-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2S/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALKAUDOPSIGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674553
Record name 1-Bromo-2-fluoro-4-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032825-02-7
Record name 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1032825-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-fluoro-4-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-fluorophenyl methyl sulphone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 4-bromo-3-fluorobenzene sulphonyl chloride (10 g, 36.56 mmol) in THF (100 mL) was cooled to 0° C. and hydrazine monohydrate (6.2 mL, 127.96 mmol) was added dropwise. After the addition, the reaction was left to stir at room temperature for 1 hour before adding heptane (500 mL). The precipitate formed was filtered off and re-dissolved in industrial methylated spirit (200 mL). Sodium acetate (18 g, 219.36 mmol) was added followed by iodomethane (11.38 mL, 182.8 mmol). The reaction mixture was stirred at reflux for 18 hours. The reaction was cooled to room temperature and the solvent was concentrated to half of the initial volume. Water (300 mL) was added and the product was extracted with EtOAc (3×300 mL). The combined organic layers were washed with brine (300 mL) and dried (Na2SO4), filtered and concentrated under reduced pressure. The crude residue was purified by silica gel column chromatography eluting from 15% to 35% EtOAc/heptane to afford the title compound as a colourless solid in 48% yield, 4.40 g.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
11.38 mL
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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